4-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride
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Overview
Description
4-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride is an organic compound with the molecular formula C8H15ClN2 It is a derivative of cyclohexane, featuring an amino group, a methyl group, and a carbonitrile group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride typically involves the following steps:
Cyclohexane Derivatization: Starting with cyclohexane, a methyl group is introduced via alkylation reactions.
Nitrile Formation: The carbonitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group or the methyl group, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine, yielding diamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, oximes.
Reduction Products: Diamines.
Substitution Products: Halogenated cyclohexane derivatives.
Scientific Research Applications
4-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride exerts its effects depends on its application:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The compound may modulate biochemical pathways, such as neurotransmitter synthesis or signal transduction cascades.
Comparison with Similar Compounds
1-Amino-4-methylcyclohexane-1-carbonitrile hydrochloride: Similar structure but different positional isomerism.
Cyclohexylamine derivatives: Compounds with similar cyclohexane backbones but varying functional groups.
Uniqueness: 4-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-amino-1-methylcyclohexane-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c1-8(6-9)4-2-7(10)3-5-8;/h7H,2-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBTXKQEQULXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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